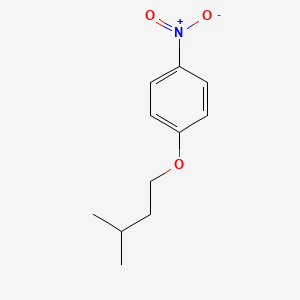
1-(3-Methylbutoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing other nitro-substituted compounds, which are essential in pharmaceuticals and agrochemicals.
Key Reactions:
- Nitration: The nitro group can be modified to introduce other substituents, allowing for the creation of diverse derivatives.
- Esterification: The ether group can undergo reactions to form esters, expanding its utility in synthetic pathways.
Material Science Applications
1-(3-Methylbutoxy)-4-nitrobenzene has potential applications in the development of advanced materials. Its properties can be harnessed in creating polymers with specific functionalities.
Potential Uses:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties or chemical resistance.
- Coatings: Its chemical structure may provide unique characteristics for protective coatings and films.
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, making it a candidate for further investigation in medicinal chemistry.
Research Findings:
- Some studies have indicated that nitroaromatic compounds can exhibit antimicrobial and anticancer properties. Therefore, this compound could serve as a lead compound for drug development.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of new anticancer agents derived from nitroaromatic compounds. Researchers found that modifying the nitro group on compounds like this compound led to enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Development of Polymer Composites
Another research effort focused on incorporating this compound into polymer composites. The resulting materials exhibited improved thermal stability and mechanical strength, showcasing the compound's versatility in material applications.
Propriétés
Numéro CAS |
7244-79-3 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(3-methylbutoxy)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
RHJHXRFOBKPCNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














